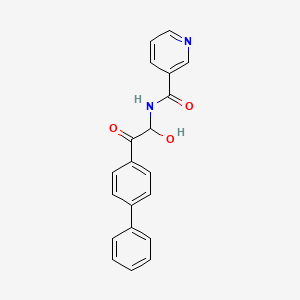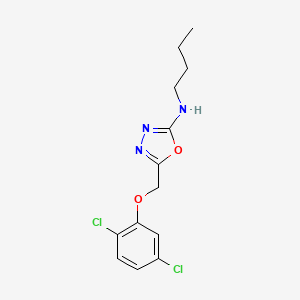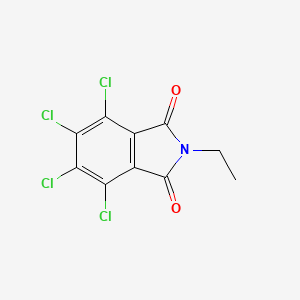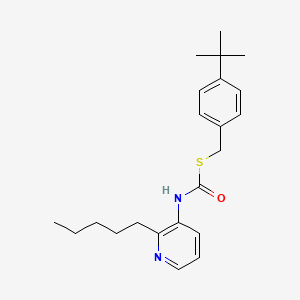
4-Biphenylylglyoxal nicotinamido-hemiacetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenylylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of biphenyl, glyoxal, nicotinamide, and hemiacetal. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylylglyoxal nicotinamido-hemiacetal typically involves the following steps:
Formation of Biphenylylglyoxal: This can be achieved by the oxidation of biphenyl using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the glyoxal group.
Reaction with Nicotinamide: The biphenylylglyoxal is then reacted with nicotinamide in the presence of an acid catalyst. This step involves the formation of a hemiacetal linkage between the glyoxal and nicotinamide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by automated purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenylylglyoxal nicotinamido-hemiacetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Biphenylylglyoxal nicotinamido-hemiacetal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Biphenylylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The presence of the nicotinamide group suggests that it may also interact with NAD+ dependent enzymes, influencing cellular metabolism and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Nicotinamido-hemiacetal: Lacks the biphenyl and glyoxal groups.
4-Biphenylylglyoxal: Lacks the nicotinamide and hemiacetal groups.
Uniqueness
4-Biphenylylglyoxal nicotinamido-hemiacetal is unique due to the combination of biphenyl, glyoxal, nicotinamide, and hemiacetal groups within a single molecule. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
42069-29-4 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-oxo-2-(4-phenylphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c23-18(20(25)22-19(24)17-7-4-12-21-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,20,25H,(H,22,24) |
Clé InChI |
AFJZURVGKQHFTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC(=O)C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)


![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)


![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
